1-Nonyne, 7-methyl-

Description

BenchChem offers high-quality 1-Nonyne, 7-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Nonyne, 7-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

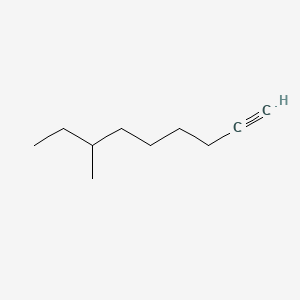

Structure

3D Structure

Properties

CAS No. |

71566-65-9 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

7-methylnon-1-yne |

InChI |

InChI=1S/C10H18/c1-4-6-7-8-9-10(3)5-2/h1,10H,5-9H2,2-3H3 |

InChI Key |

ILTCNNWNFZMWTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCC#C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 7-Methyl-1-nonyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-1-nonyne is a terminal alkyne with the chemical formula C10H18.[1] Its structure features a nine-carbon chain with a methyl group at the seventh position and a triple bond at the first carbon. This guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic protocol, and a general analytical methodology.

Molecular and Physicochemical Data

The fundamental properties of 7-methyl-1-nonyne are summarized in the table below. This data is essential for its application in experimental research and as a building block in organic synthesis.

| Property | Value |

| Molecular Formula | C10H18 |

| Molecular Weight | 138.25 g/mol [2] |

| CAS Number | 71566-65-9[1] |

| Density | 0.777 g/cm³ |

| Boiling Point | 163.2 °C at 760 mmHg |

| Refractive Index | 1.432 |

| Flash Point | 43.2 °C |

| Vapor Pressure | 2.73 mmHg at 25 °C |

Experimental Protocols

While specific experimental literature for 7-methyl-1-nonyne is not extensively detailed, a standard and reliable method for its synthesis involves the alkylation of a smaller terminal alkyne. The following protocol is a representative example of how a compound like 7-methyl-1-nonyne can be synthesized.

Representative Synthesis: Alkylation of an Acetylide

This method involves the deprotonation of a terminal alkyne to form a nucleophilic acetylide anion, followed by its reaction with a primary alkyl halide.[3]

Objective: To synthesize 7-methyl-1-nonyne via the alkylation of a suitable terminal alkyne.

Materials:

-

A suitable terminal alkyne (e.g., 1-hexyne)

-

A strong base (e.g., sodium amide, NaNH2) in liquid ammonia or another suitable solvent[4]

-

A primary alkyl halide (e.g., 1-bromo-3-methylbutane)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (for quenching)

-

Anhydrous magnesium sulfate (for drying)

-

Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Acetylide Anion:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place the terminal alkyne dissolved in an anhydrous solvent (e.g., THF).

-

Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Slowly add a solution of a strong base (e.g., NaNH2 in liquid ammonia) to the alkyne solution with constant stirring.

-

Allow the reaction to stir for a specified time to ensure complete formation of the acetylide anion.

-

-

Alkylation:

-

To the cooled solution of the acetylide anion, add the primary alkyl halide dropwise via a dropping funnel.[3]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to obtain pure 7-methyl-1-nonyne.

-

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile compounds like 7-methyl-1-nonyne.

Objective: To confirm the identity and purity of the synthesized 7-methyl-1-nonyne.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for nonpolar compounds (e.g., HP-5ms).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the purified 7-methyl-1-nonyne in a volatile organic solvent (e.g., hexane or dichloromethane).

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the capillary column.[5][6][7][8] A typical temperature program would involve an initial hold at a low temperature, followed by a ramp to a higher temperature.

-

Ionization and Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting ions are then separated by their mass-to-charge ratio, and a mass spectrum is generated for each component.[5][9]

-

-

Data Interpretation:

-

The gas chromatogram will show peaks corresponding to the different components of the sample, with the retention time being a characteristic of the compound under the specific analytical conditions.[6][7]

-

The mass spectrum of the peak corresponding to 7-methyl-1-nonyne will show a molecular ion peak (M+) corresponding to its molecular weight (138.25) and a characteristic fragmentation pattern that can be used to confirm its structure.[5]

-

Visualizations

The following diagram illustrates a generalized workflow for the synthesis of a terminal alkyne, applicable to the preparation of 7-methyl-1-nonyne.

Caption: Generalized synthetic workflow for 7-methyl-1-nonyne.

References

- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis of Alkynes by Alkylation [quimicaorganica.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. youtube.com [youtube.com]

Synthesis of 7-methyl-1-nonyne from 5-methyl-1-heptanol: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 7-methyl-1-nonyne, a terminal alkyne, from the starting material 5-methyl-1-heptanol, a primary alcohol. The synthesis involves a two-step process: the conversion of the primary alcohol to an alkyl bromide, followed by the alkylation of an acetylide anion. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy

The overall transformation requires the extension of the carbon chain of 5-methyl-1-heptanol by two carbons and the introduction of a terminal alkyne functionality. A robust and well-established method to achieve this is through a nucleophilic substitution reaction (SN2) between an alkyl halide and an acetylide anion.[1][2][3] This strategy is broken down into two key synthetic steps:

-

Step 1: Bromination of 5-methyl-1-heptanol. The hydroxyl group of the starting alcohol is a poor leaving group. Therefore, it is first converted into a good leaving group, in this case, a bromide, to facilitate the subsequent nucleophilic attack. Phosphorus tribromide (PBr3) is a common and effective reagent for converting primary and secondary alcohols to alkyl bromides with high yields and minimal rearrangement.[4][5][6]

-

Step 2: Alkylation of Acetylide. The resulting 1-bromo-5-methylheptane is then reacted with a suitable two-carbon nucleophile. Sodium acetylide, generated in situ from acetylene and a strong base such as sodium amide (NaNH2), serves as an excellent nucleophile for this purpose.[1][7] The acetylide anion displaces the bromide in an SN2 reaction to form the target molecule, 7-methyl-1-nonyne. This reaction is particularly effective for primary alkyl halides.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the two key stages of the synthesis.

Step 1: Synthesis of 1-bromo-5-methylheptane

This procedure details the conversion of 5-methyl-1-heptanol to 1-bromo-5-methylheptane using phosphorus tribromide.

Materials:

-

5-methyl-1-heptanol

-

Phosphorus tribromide (PBr3)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Ice bath

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with 5-methyl-1-heptanol.

-

Anhydrous diethyl ether is added to dissolve the alcohol.

-

The flask is cooled in an ice bath to 0 °C.

-

Phosphorus tribromide is added dropwise via the dropping funnel to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.

-

The reaction is quenched by the slow addition of ice-cold water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-bromo-5-methylheptane.

-

The crude product is purified by vacuum distillation.

Step 2: Synthesis of 7-methyl-1-nonyne

This protocol describes the alkylation of sodium acetylide with 1-bromo-5-methylheptane.

Materials:

-

1-bromo-5-methylheptane

-

Sodium amide (NaNH2)

-

Liquid ammonia (NH3)

-

Acetylene gas

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ammonium chloride (NH4Cl) solution (saturated)

-

Dry ice/acetone bath

Procedure:

-

A three-necked round-bottom flask is fitted with a dry ice condenser, a gas inlet tube, and a mechanical stirrer. The apparatus is flame-dried and flushed with dry nitrogen.

-

Liquid ammonia is condensed into the flask, and the flask is cooled in a dry ice/acetone bath.

-

Sodium amide is cautiously added to the liquid ammonia with stirring.

-

Acetylene gas is bubbled through the stirred suspension to form sodium acetylide. The completion of this step is often indicated by a color change.

-

A solution of 1-bromo-5-methylheptane in anhydrous diethyl ether or THF is added dropwise to the sodium acetylide suspension.

-

The reaction mixture is stirred for several hours, allowing the ammonia to slowly evaporate.

-

After the ammonia has evaporated, the reaction is quenched by the careful addition of saturated ammonium chloride solution.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the resulting crude 7-methyl-1-nonyne is purified by fractional distillation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 7-methyl-1-nonyne from 5-methyl-1-heptanol. The yields are based on typical outcomes for analogous reactions reported in the literature.

| Step | Reactant | Reagent | Product | Molar Ratio (Reactant:Reagent) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | 5-methyl-1-heptanol | PBr3 | 1-bromo-5-methylheptane | 3 : 1.1 | Diethyl ether | 0 to RT | 12 - 18 | 80 - 90 |

| 2 | 1-bromo-5-methylheptane | Sodium Acetylide | 7-methyl-1-nonyne | 1 : 1.2 | Liquid NH3 / Ether | -78 to RT | 4 - 6 | 70 - 85 |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical progression of the synthesis from the starting material to the final product.

Caption: Synthetic workflow for 7-methyl-1-nonyne.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 9.8. Substitution with acetylides | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

GC-MS Characterization of 1-Nonyne, 7-methyl-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the gas chromatography-mass spectrometry (GC-MS) characterization of 1-Nonyne, 7-methyl-. It includes detailed experimental protocols, analysis of mass spectral data, and a proposed fragmentation pathway. This document is intended to serve as a valuable resource for researchers and scientists involved in the identification and analysis of this and similar branched-chain alkynes.

Introduction

1-Nonyne, 7-methyl- (C₁₀H₁₈) is a branched-chain alkyne with a molecular weight of 138.25 g/mol . Its structural isomerism and volatility make GC-MS an ideal technique for its separation and identification. Understanding its chromatographic behavior and mass spectrometric fragmentation is crucial for its unambiguous identification in complex matrices. This guide outlines a standard methodology for its analysis and provides key data for its characterization.

Experimental Protocol: GC-MS Analysis

A detailed experimental protocol for the GC-MS analysis of 1-Nonyne, 7-methyl- is presented below. This protocol is a representative method and may be adapted based on the specific instrumentation and analytical requirements.

2.1. Sample Preparation

Samples containing 1-Nonyne, 7-methyl- should be dissolved in a volatile, high-purity solvent such as hexane or pentane to a final concentration of 10-100 µg/mL. For complex matrices, a suitable extraction method like liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.

2.2. Gas Chromatography (GC) Conditions

-

Instrument: Agilent 7890B GC System or equivalent

-

Injector: Split/Splitless Inlet

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 20:1

-

Carrier Gas: Helium (99.999% purity)

-

Flow Rate: 1.0 mL/min (constant flow)

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final Hold: Hold at 280 °C for 5 minutes

-

2.3. Mass Spectrometry (MS) Conditions

-

Instrument: Agilent 5977B MSD or equivalent

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 35-400

-

Scan Speed: 1562 amu/s

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Transfer Line Temperature: 280 °C

GC-MS Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of 1-Nonyne, 7-methyl-.

Caption: Workflow for the GC-MS analysis of 1-Nonyne, 7-methyl-.

Mass Spectral Data

The electron ionization mass spectrum of 1-Nonyne, 7-methyl- is characterized by a series of fragment ions. The molecular ion (M⁺) at m/z 138 is expected to be of low abundance or absent due to the instability of the molecular ion of branched alkanes and alkynes. The base peak and other significant fragments are key to its identification.

Table 1: Prominent Fragment Ions in the Mass Spectrum of 1-Nonyne, 7-methyl-

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 100 | [C₃H₅]⁺ (Propargyl cation) |

| 43 | 85 | [C₃H₇]⁺ (Isopropyl cation) |

| 55 | 70 | [C₄H₇]⁺ |

| 57 | 65 | [C₄H₉]⁺ (sec-Butyl cation) |

| 69 | 50 | [C₅H₉]⁺ |

| 83 | 35 | [C₆H₁₁]⁺ |

| 97 | 20 | [C₇H₁₃]⁺ |

| 110 | 5 | [M-C₂H₄]⁺ |

| 123 | <5 | [M-CH₃]⁺ |

| 138 | <1 | [M]⁺ (Molecular Ion) |

Note: The relative intensities are approximate and based on typical fragmentation patterns. The actual values can vary slightly between instruments.

Fragmentation Pathway

The fragmentation of 1-Nonyne, 7-methyl- in the mass spectrometer is initiated by the removal of an electron to form the unstable molecular ion (M⁺). This is followed by a series of bond cleavages, primarily at the branch point and along the alkyl chain, leading to the formation of stable carbocations.

Caption: Proposed fragmentation of 1-Nonyne, 7-methyl- under EI.

The primary fragmentation pathways include:

-

α-cleavage: Cleavage of the C-C bond adjacent to the branch point is highly favored, leading to the formation of stable secondary carbocations. For instance, the loss of a propyl radical results in the ion at m/z 97, and the loss of a hexyl radical containing the triple bond leads to the isopropyl cation at m/z 43.

-

Loss of small neutral molecules: The molecular ion can undergo rearrangement and elimination of neutral molecules like ethene (loss of 28 Da) to form the ion at m/z 110.

-

Cleavage along the alkyl chain: Fragmentation at different points along the n-alkyl portion of the molecule results in a series of carbocations differing by 14 Da (CH₂).

-

Propargyl Cation: The presence of the terminal alkyne often leads to the formation of the stable propargyl cation ([C₃H₅]⁺) at m/z 41, which is frequently the base peak for terminal alkynes.

Conclusion

The GC-MS characterization of 1-Nonyne, 7-methyl- is a robust and reliable method for its identification. The combination of its retention time on a non-polar column and its characteristic mass spectrum, with a prominent base peak at m/z 41 and significant fragments at m/z 43, 55, and 57, provides a high degree of confidence in its identification. The experimental protocol and fragmentation data presented in this guide serve as a foundational resource for the analysis of this compound in various research and development settings.

An In-Depth Technical Guide to 7-methylnon-1-yne: IUPAC Nomenclature, Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-methylnon-1-yne, a terminal alkyne of interest in organic synthesis and medicinal chemistry. The document details its IUPAC nomenclature, chemical structure, physicochemical properties, and a key experimental protocol for its application in carbon-carbon bond formation, a cornerstone of modern drug discovery.

IUPAC Name and Chemical Structure

The systematic name 7-methylnon-1-yne is assigned according to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name can be deconstructed as follows:

-

non- : This prefix indicates that the parent hydrocarbon chain consists of nine carbon atoms.[1][2]

-

-1-yne : This suffix specifies the presence of a carbon-carbon triple bond (an alkyne) and that this bond begins at the first carbon atom of the chain.[1][3] Alkynes with the triple bond at the end of the chain are also referred to as terminal alkynes.[3]

-

7-methyl- : This prefix indicates that a methyl group (-CH₃) is attached as a substituent to the seventh carbon atom of the nine-carbon chain.[1][3]

To determine the numbering of the carbon chain, the triple bond is given the lowest possible number.[1]

Following these rules, the chemical structure of 7-methylnon-1-yne is:

The molecular formula for 7-methylnon-1-yne is C₁₀H₁₈.[4]

Physicochemical Properties

A summary of the known physical and chemical properties of 7-methylnon-1-yne is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 138.25 g/mol | [4][5] |

| Molecular Formula | C₁₀H₁₈ | [4][5] |

| CAS Number | 71566-65-9 | [5] |

| Density | 0.777 g/cm³ | [5] |

| Boiling Point | 163.2 °C at 760 mmHg | [5] |

| Flash Point | 43.2 °C | [5] |

| Refractive Index | 1.432 | [5] |

Experimental Protocol: Sonogashira Coupling

Terminal alkynes are crucial building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds. The Sonogashira cross-coupling reaction is a powerful method for the synthesis of substituted alkynes and is widely used in the preparation of complex molecules in drug discovery.[3][6][] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][8]

Below is a general experimental protocol for a Sonogashira coupling reaction using a terminal alkyne like 7-methylnon-1-yne.

Reaction:

R¹-C≡CH + R²-X ---(Pd catalyst, Cu(I) co-catalyst, base)--> R¹-C≡C-R²

Where:

-

R¹-C≡CH is the terminal alkyne (e.g., 7-methylnon-1-yne)

-

R²-X is the aryl or vinyl halide (X = I, Br, Cl, or OTf)

Materials:

-

7-methylnon-1-yne

-

Aryl or vinyl halide (e.g., iodobenzene)

-

Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride - Pd(PPh₃)₂Cl₂)

-

Copper(I) co-catalyst (e.g., copper(I) iodide - CuI)

-

Amine base and solvent (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran - THF or dimethylformamide - DMF)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dried reaction flask under an inert atmosphere, add the aryl or vinyl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the copper(I) iodide (0.02-0.1 equivalents).

-

Add the anhydrous solvent and the amine base.

-

Stir the mixture at room temperature for 15 minutes.

-

Add the terminal alkyne, 7-methylnon-1-yne (1.1-1.5 equivalents), dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Visualization of IUPAC Name to Structure Derivation

The following diagram illustrates the logical workflow for deriving the chemical structure of 7-methylnon-1-yne from its IUPAC name.

Caption: Logical workflow for deriving the structure of 7-methylnon-1-yne from its IUPAC name.

References

- 1. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]

- 2. Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Alkyne Synthesis | Algor Cards [cards.algoreducation.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Reactivity of the Terminal Alkyne in 7-methyl-1-nonyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the terminal alkyne functional group in 7-methyl-1-nonyne. This long-chain, chiral alkyne presents a versatile scaffold for organic synthesis, and understanding its reactivity is crucial for its application in the development of novel chemical entities. This document details the key reactions, presents quantitative data from analogous systems, provides detailed experimental protocols, and visualizes reaction pathways and workflows.

Introduction to the Reactivity of Terminal Alkynes

Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, exhibit a unique set of chemical properties that make them valuable intermediates in organic synthesis. The sp-hybridized carbon atom of the terminal alkyne imparts a significant degree of acidity to the attached hydrogen atom, with a pKa value of approximately 25.[1][2][3][4] This acidity is a cornerstone of terminal alkyne reactivity, allowing for deprotonation to form a potent acetylide nucleophile. This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions.

Furthermore, the electron-rich triple bond is susceptible to a range of addition reactions and is a key participant in powerful coupling methodologies such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[5][6][7][8] The branched, chiral nature of the alkyl chain in 7-methyl-1-nonyne can potentially influence the stereochemical outcome of certain reactions and may present steric considerations.

Key Reactions and Quantitative Data

The reactivity of the terminal alkyne in 7-methyl-1-nonyne is dominated by three main classes of reactions: deprotonation/alkylation, coupling reactions, and addition reactions. While specific quantitative data for 7-methyl-1-nonyne is not extensively available in the literature, the following sections provide data for analogous long-chain terminal alkynes to offer a comparative understanding.

Acidity and Deprotonation

The terminal proton of an alkyne is significantly more acidic than protons on sp2 or sp3 hybridized carbons. This allows for facile deprotonation by a strong base to form an acetylide anion.

| Property | Value | Reference(s) |

| pKa of Terminal Alkyne C-H | ~25 | [1][2][3][4] |

| pKa of Amine (R-NH2) | 38-40 | [1] |

| pKa of Ammonia (NH3) | ~36 | [2] |

The significant difference in pKa values between the terminal alkyne and the conjugate acid of the base (e.g., ammonia from sodium amide) drives the deprotonation reaction to completion.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the formation of C(sp)-C(sp2) bonds.[9][10][11][12][13] The reaction is typically co-catalyzed by a copper(I) salt.

| Alkyne | Aryl Halide | Catalyst System | Solvent | Yield | Reference(s) |

| Phenylacetylene | Iodobenzene | Pd(OAc)2, CuI, PPh3 | Et3N | High | [14] |

| 1-Octyne | 1-Iodonaphthalene | Pd(PPh3)2Cl2, CuI | SDS/H2O | Moderate to High | [15] |

| Various terminal alkynes | Aryl bromides | Pd(acac)2, Hydrazone ligand, CuI | DMSO | Good | [16] |

| Terminal alkynes | Aryl iodides/bromides | Pd(OAc)2 | DMF | Good to Excellent | [17] |

Yields for Sonogashira couplings are generally good to excellent, though they can be influenced by the nature of the substrates, catalyst, and reaction conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide to form a 1,4-disubstituted-1,2,3-triazole.[5][6][7][8] This reaction is a cornerstone of "click chemistry" due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

| Alkyne | Azide | Catalyst System | Solvent | Yield | Reference(s) |

| Propargyl-functionalized dextran | Azide-containing βCD | CuBr, PMDETA | DMF | Up to 69% | [9] |

| Sugar azide | Propargyl building block | Cu(I) catalyst | Not specified | ~80% | [18] |

| Terminal alkynes | Azides | Cu(I) generated in situ | Aqueous medium | Excellent | [19] |

The yields for CuAAC reactions are typically very high, often quantitative, even with sterically demanding substrates.

Hydration

The hydration of terminal alkynes can proceed via two main pathways, leading to either a methyl ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition).

-

Markovnikov Hydration: This is typically achieved using aqueous acid (e.g., H2SO4) in the presence of a mercury(II) salt (e.g., HgSO4) as a catalyst. The reaction proceeds through an enol intermediate which tautomerizes to the more stable ketone.[5][20][21] For a terminal alkyne, this results in a methyl ketone.

-

Anti-Markovnikov Hydration: This is achieved through hydroboration-oxidation, using a sterically hindered borane (e.g., disiamylborane or 9-BBN) followed by oxidation with hydrogen peroxide in a basic solution. This pathway also proceeds through an enol intermediate that tautomerizes to an aldehyde.[5][20]

| Reaction | Reagents | Product from Terminal Alkyne | Regioselectivity | Reference(s) |

| Markovnikov Hydration | H2O, H2SO4, HgSO4 | Methyl Ketone | Markovnikov | [5][20][21] |

| Anti-Markovnikov Hydration | 1. Sia2BH or 9-BBN; 2. H2O2, NaOH | Aldehyde | Anti-Markovnikov | [5][20] |

Hydrohalogenation

The addition of hydrogen halides (HX) to terminal alkynes can also proceed with either Markovnikov or anti-Markovnikov regioselectivity.

-

Markovnikov Addition: The addition of one equivalent of HX (HCl, HBr, HI) to a terminal alkyne typically follows Markovnikov's rule, with the halogen adding to the more substituted carbon.[8][14][22][23][24][25][26][27][28] The addition of a second equivalent of HX results in a geminal dihalide.

-

Anti-Markovnikov Addition: The addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to the anti-Markovnikov product where the bromine adds to the terminal carbon.

| Reaction | Reagents | Product from Terminal Alkyne (1 eq.) | Regioselectivity | Reference(s) |

| Markovnikov Addition | HX (HCl, HBr, HI) | Vinyl halide (X on internal C) | Markovnikov | [8][14][22][23][24][25][26][27][28] |

| Anti-Markovnikov Addition | HBr, ROOR | Vinyl bromide (Br on terminal C) | Anti-Markovnikov | [28] |

Experimental Protocols

The following are detailed methodologies for key reactions, adapted for 7-methyl-1-nonyne based on established procedures for similar long-chain terminal alkynes.

Deprotonation and Alkylation of 7-methyl-1-nonyne

This protocol describes the formation of the acetylide of 7-methyl-1-nonyne and its subsequent reaction with an alkyl halide.

Materials:

-

7-methyl-1-nonyne

-

Sodium amide (NaNH2)

-

Liquid ammonia (NH3)

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).

-

Condense liquid ammonia into the flask.

-

Add sodium amide to the liquid ammonia with stirring until the blue color of the solvated electron persists.

-

Slowly add a solution of 7-methyl-1-nonyne in anhydrous diethyl ether or THF to the sodium amide solution at -78 °C.

-

Stir the reaction mixture for 1-2 hours to ensure complete formation of the sodium acetylide.

-

Add the alkyl halide dropwise to the acetylide solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Sonogashira Coupling of 7-methyl-1-nonyne with an Aryl Iodide

This protocol details a typical Sonogashira coupling reaction.

Materials:

-

7-methyl-1-nonyne

-

Aryl iodide (e.g., iodobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N)

-

Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl iodide, Pd(PPh3)2Cl2 (1-5 mol%), and CuI (2-10 mol%).

-

Add anhydrous, degassed solvent followed by triethylamine.

-

Add 7-methyl-1-nonyne (1.1-1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the product by flash column chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 7-methyl-1-nonyne

This protocol describes a typical "click" reaction.

Materials:

-

7-methyl-1-nonyne

-

An organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-butanol and water, or DMF)

Procedure:

-

In a round-bottom flask, dissolve 7-methyl-1-nonyne and the organic azide in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

-

To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, but can be left overnight. Monitor by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The product is often pure enough for subsequent use, but can be further purified by flash column chromatography if necessary.

Visualizations of Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction mechanisms and experimental workflows.

Caption: Deprotonation of 7-methyl-1-nonyne followed by alkylation.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Caption: Experimental workflow for a CuAAC "click" reaction.

Conclusion

7-methyl-1-nonyne, with its terminal alkyne functionality and chiral alkyl chain, is a valuable building block in modern organic synthesis. The reactivity of its terminal alkyne is well-precedented and allows for a diverse range of transformations. While specific quantitative data for this particular molecule is sparse, the general reactivity patterns of long-chain terminal alkynes provide a strong predictive framework for its behavior in deprotonation/alkylation, Sonogashira coupling, CuAAC, hydration, and hydrohalogenation reactions. The provided protocols and reaction pathway visualizations serve as a robust starting point for researchers and drug development professionals aiming to incorporate this versatile molecule into their synthetic strategies. Further investigation into the influence of the 7-methyl stereocenter on the stereochemical outcomes of these reactions is a promising area for future research.

References

- 1. Regioselective Reductive Hydration of Alkynes To Form Branched or Linear Alcohols [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]

- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click chemistry - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Click Chemistry [organic-chemistry.org]

- 16. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]

- 17. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]

- 18. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Solved Section 9.6 Hydrohalogenation of Alkynes What is the | Chegg.com [chegg.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Regioselective reductive hydration of alkynes to form branched or linear alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Preparation of Chiral Allenes through Pd-Catalyzed Intermolecular Hydroamination of Conjugated Enynes: Enantioselective Synthesis Enabled by Catalyst Design - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Preparation of Chiral Allenes through Pd-Catalyzed Intermolecular Hydroamination of Conjugated Enynes: Enantioselective Synthesis Enabled by Catalyst Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Khan Academy [en.khanacademy.org]

- 27. m.youtube.com [m.youtube.com]

- 28. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]

An In-depth Technical Guide on the Solubility and Stability of 7-methyl-1-nonyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, solubility, and stability of 7-methyl-1-nonyne. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may be working with or considering the use of this terminal alkyne in their synthetic and research endeavors.

Physicochemical Properties

7-methyl-1-nonyne is a terminal alkyne with the molecular formula C₁₀H₁₈ and a molecular weight of 138.25 g/mol .[1][2][3] Its structure consists of a nine-carbon chain with a methyl group at the seventh position and a triple bond at the first carbon. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈ | [1][2] |

| Molecular Weight | 138.25 g/mol | [2][3] |

| CAS Number | 71566-65-9 | [1][2] |

| Boiling Point | 163.2°C at 760 mmHg | [1] |

| Density | 0.777 g/cm³ | [1] |

| Refractive Index | 1.432 | [1] |

| Flash Point | 43.2°C | [1] |

| Vapor Pressure | 2.73 mmHg at 25°C | [1] |

| log10 Water Solubility | -3.8 (Estimated) | [4] |

| logP (Octanol/Water) | 4.3 (Computed) | [2] |

Table 1: Physicochemical Properties of 7-methyl-1-nonyne

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing its bioavailability, formulation, and reaction kinetics. Based on its calculated LogP value of 4.3, 7-methyl-1-nonyne is predicted to be a lipophilic compound with low solubility in aqueous solutions and higher solubility in nonpolar organic solvents.[2] An estimated log10 of water solubility is -3.8, further indicating its poor water solubility.[4]

A comprehensive solubility profile in various solvents is essential for practical applications. Table 2 provides a general solubility prediction based on the principle of "like dissolves like."

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Aprotic | High | e.g., Hexane, Toluene, Diethyl ether. Similar nonpolar characteristics. |

| Polar Aprotic | Moderate to High | e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF). |

| Polar Protic | Low | e.g., Water, Ethanol, Methanol. Dominated by nonpolar hydrocarbon chain. |

Table 2: Predicted Solubility of 7-methyl-1-nonyne in Common Solvents

Stability and Reactivity

The stability of 7-methyl-1-nonyne is dictated by the reactivity of its terminal alkyne functional group. Terminal alkynes are generally stable under neutral conditions but can undergo a variety of reactions under specific catalytic or basic/acidic conditions.

Key Reactivity Pathways:

-

Acidity of the Terminal Proton: The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne is weakly acidic (pKa ≈ 25).[5][6] It can be deprotonated by strong bases like sodium amide (NaNH₂) to form a sodium acetylide, which is a potent nucleophile.[5][6][7] This reactivity is fundamental for carbon-carbon bond formation in organic synthesis.[6][7]

-

Hydration: In the presence of a mercuric ion catalyst (Hg²⁺), terminal alkynes undergo hydration to form methyl ketones, following Markovnikov's rule.[5][6][7] Hydroboration-oxidation provides an anti-Markovnikov addition of water, yielding an aldehyde.[6][7]

-

Hydrogenation: Catalytic hydrogenation of the triple bond can occur. Depending on the catalyst used (e.g., Lindlar's catalyst for partial reduction to a cis-alkene or platinum/palladium for complete reduction to an alkane), the degree of saturation can be controlled.[5][7]

-

Hydrohalogenation: Alkynes react with hydrogen halides (HX) via electrophilic addition. The reaction proceeds through a vinyl carbocation intermediate and typically follows Markovnikov's rule.[5] Addition of a second equivalent of HX can lead to a geminal dihalide.[5]

-

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) can cleave the triple bond, leading to the formation of carboxylic acids.[8]

The following diagram illustrates a general reaction pathway for terminal alkynes, which is indicative of the chemical stability and potential degradation pathways for 7-methyl-1-nonyne.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline standard methodologies for determining the solubility and stability of 7-methyl-1-nonyne.

This protocol describes the shake-flask method, a standard technique for determining the thermodynamic solubility of a compound in a given solvent.

References

- 1. chemnet.com [chemnet.com]

- 2. 1-Nonyne, 7-methyl- | C10H18 | CID 522420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-Nonyne, 7-methyl- (CAS 71566-65-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Alkyne Reactivity [www2.chemistry.msu.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Organic Compounds Using 7-Methyl-1-nonyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-1-nonyne is a valuable C10 terminal alkyne building block for the synthesis of complex organic molecules. Its branched alkyl chain and terminal alkyne functionality allow for a variety of chemical transformations, making it a versatile precursor in the synthesis of natural products, particularly insect pheromones. This document provides detailed application notes and experimental protocols for the utilization of 7-methyl-1-nonyne in the synthesis of the sex pheromone components of the warehouse beetle, Trogoderma inclusum.

The key synthetic targets derived from 7-methyl-1-nonyne are (Z)-14-methyl-8-hexadecen-1-ol (trogodermol) and the corresponding aldehyde, (Z)-14-methyl-8-hexadecenal. These compounds are potent insect attractants and have significant applications in pest management strategies. The synthetic pathways outlined below leverage the reactivity of the terminal alkyne for carbon chain extension and subsequent stereoselective reduction to the desired (Z)-alkene.

Application: Synthesis of Trogoderma inclusum Sex Pheromone

The primary application of 7-methyl-1-nonyne detailed here is its role as a key starting material in the multi-step synthesis of the sex pheromone of the larger cabinet beetle, Trogoderma inclusum. The synthesis involves two main stages:

-

Carbon Chain Extension: The acetylide anion of 7-methyl-1-nonyne is generated and coupled with a suitable electrophile to construct the C16 backbone of the pheromone.

-

Stereoselective Alkyne Reduction and Functional Group Transformation: The resulting internal alkyne is stereoselectively reduced to a (Z)-alkene, followed by functional group manipulation to yield the target alcohol (trogodermol) and aldehyde.

This synthetic approach provides a reliable method for obtaining these biologically active compounds for research and pest control applications.

Experimental Protocols

The following protocols are based on established synthetic strategies for insect pheromones and represent a viable pathway from 7-methyl-1-nonyne to the target molecules.

Protocol 1: Synthesis of 1-Bromo-7-methylnonane from 7-Methyl-1-nonyne

This initial step is not explicitly detailed in the pheromone synthesis literature but represents a logical conversion of the starting alkyne to a more versatile alkylating agent if needed for alternative coupling strategies. A common method for the anti-Markovnikov hydrobromination of a terminal alkyne is radical addition of HBr.

Materials:

-

7-Methyl-1-nonyne

-

Hydrogen bromide (HBr) gas or HBr in acetic acid

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

Anhydrous solvent (e.g., hexane or heptane)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve 7-methyl-1-nonyne in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

-

Add a catalytic amount of AIBN to the solution.

-

Bubble HBr gas through the solution at room temperature, or add HBr in acetic acid dropwise. The reaction should be monitored by TLC or GC-MS to follow the consumption of the starting material.

-

Once the reaction is complete, quench by washing with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield crude 1-bromo-7-methylnon-1-ene.

-

The resulting vinyl bromide can then be reduced to the saturated 1-bromo-7-methylnonane using catalytic hydrogenation (e.g., H2, Pd/C).

Protocol 2: Alkylation of an Acetylide with a Derivative of 7-Methyl-1-nonyne (Illustrative Example)

While a direct alkylation of 7-methyl-1-nonyne is a key step, the literature more commonly describes the coupling of a C7 electrophile with a C9 acetylide. For the purpose of illustrating the use of a 7-methylnonyl fragment, a hypothetical protocol is presented based on common organic synthesis techniques. A more direct route involves the deprotonation of 7-methyl-1-nonyne itself and reaction with a C7 electrophile.

Materials:

-

7-Methyl-1-nonyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

1-Bromo-7-iodoheptane (or a similar C7 electrophile)

-

Hexamethylphosphoramide (HMPA) (Caution: Carcinogen)

-

Ammonium chloride solution (saturated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 7-methyl-1-nonyne in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-BuLi solution dropwise. Stir the solution at this temperature for 1 hour to ensure complete formation of the lithium acetylide.

-

In a separate flask, dissolve the C7 electrophile (e.g., 1-bromo-7-iodoheptane) in anhydrous THF.

-

Add the solution of the electrophile to the lithium acetylide solution at -78 °C.

-

Slowly warm the reaction mixture to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solution under reduced pressure to obtain the crude coupled product.

-

Purify the product by column chromatography on silica gel.

Expected Yield: Yields for such coupling reactions are typically in the range of 70-90%.

Protocol 3: Stereoselective Reduction of the Internal Alkyne to a (Z)-Alkene

This protocol describes the partial hydrogenation of the internal alkyne to the corresponding (Z)-alkene, a critical step in the synthesis of the Trogoderma pheromone.

Materials:

-

The internal alkyne synthesized in the previous step

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

-

Quinoline

-

Hexane or ethanol as solvent

-

Hydrogen gas (H2)

-

Standard hydrogenation apparatus

Procedure:

-

Dissolve the alkyne in the chosen solvent in a flask suitable for hydrogenation.

-

Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

-

Add a small amount of quinoline as a catalyst poison to prevent over-reduction to the alkane.

-

Flush the apparatus with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient).

-

Monitor the reaction progress carefully by TLC or GC-MS to ensure the reaction stops at the alkene stage.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the (Z)-alkene.

Expected Yield: Yields for Lindlar hydrogenation are typically high, often exceeding 90%, with high stereoselectivity for the (Z)-isomer.

Protocol 4: Conversion to (Z)-14-methyl-8-hexadecen-1-ol (Trogodermol) and (Z)-14-methyl-8-hexadecenal

This final stage involves the conversion of the synthesized (Z)-alkene, which may have a protecting group on a terminal hydroxyl function from the C7 fragment, to the final pheromone components.

Deprotection (if necessary):

-

If a tetrahydropyranyl (THP) ether protecting group was used on the C7 fragment, it can be removed by treatment with an acid catalyst (e.g., p-toluenesulfonic acid) in methanol.

Oxidation to the Aldehyde:

-

The alcohol, (Z)-14-methyl-8-hexadecen-1-ol, can be oxidized to the corresponding aldehyde, (Z)-14-methyl-8-hexadecenal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or the Dess-Martin periodinane.

General Oxidation Procedure with PCC:

-

Dissolve the alcohol in anhydrous dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) adsorbed on silica gel or Celite.

-

Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a short column of silica gel, eluting with a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

-

Concentrate the eluate to obtain the aldehyde.

Expected Yield: Oxidation yields are typically in the range of 70-85%.

Data Presentation

Table 1: Summary of Synthetic Intermediates and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| 7-Methyl-1-nonyne | C10H18 | 138.25 | Starting Material |

| 1-Bromo-7-methylnonane | C10H21Br | 221.18 | Radical Hydrobromination & Reduction |

| (Z)-14-Methyl-8-hexadecen-1-ol | C17H34O | 254.45 | Alkyne Coupling & Lindlar Reduction |

| (Z)-14-methyl-8-hexadecenal | C17H32O | 252.44 | Oxidation of Alcohol |

Visualizations

Logical Workflow for Pheromone Synthesis

Caption: Synthetic pathway from 7-methyl-1-nonyne to Trogoderma pheromones.

Relationship between Key Reactants and Products

Caption: Key reactants leading to the final pheromone product.

Application Notes: 7-Methyl-1-nonyne as a Versatile Building Block in the Synthesis of Insect Pheromones

Introduction

7-Methyl-1-nonyne is a valuable chiral building block in organic synthesis, particularly in the stereoselective preparation of insect pheromones. Its terminal alkyne functionality allows for facile carbon-carbon bond formation through various coupling reactions, while the chiral center at the 7-position enables the synthesis of enantiomerically pure target molecules. This document provides detailed application notes and experimental protocols for the use of 7-methyl-1-nonyne in the synthesis of the khapra beetle (Trogoderma granarium) pheromone, (Z)-14-methyl-8-hexadecenal.

Key Applications

The primary application of 7-methyl-1-nonyne highlighted here is its role as a precursor in the synthesis of long-chain, methyl-branched insect pheromones. The synthetic strategy involves three key transformations:

-

Alkylation of the Terminal Alkyne: The terminal proton of 7-methyl-1-nonyne is acidic and can be readily removed by a strong base to form a lithium acetylide. This nucleophile can then be alkylated with a suitable electrophile, such as a protected bromoalcohol, to extend the carbon chain.

-

Stereoselective Reduction of the Internal Alkyne: The resulting internal alkyne is stereoselectively reduced to a (Z)-alkene using a poisoned catalyst, such as Lindlar's catalyst. This step is crucial for establishing the correct geometry of the double bond, which is often critical for biological activity.

-

Oxidation of the Terminal Alcohol: The protected alcohol is deprotected and then oxidized to an aldehyde to yield the final pheromone product. Mild oxidizing agents like Pyridinium Chlorochromate (PCC) are typically employed to avoid over-oxidation to the carboxylic acid.

Experimental Protocols

Synthesis of (Z)-14-methyl-8-hexadecenal

The overall synthetic pathway for the production of (Z)-14-methyl-8-hexadecenal from 7-methyl-1-nonyne is depicted in the following workflow:

Protocol 1: Alkylation of 7-Methyl-1-nonyne

This protocol describes the formation of the carbon skeleton of the target pheromone through the alkylation of the lithium acetylide of 7-methyl-1-nonyne.

-

Materials:

-

7-Methyl-1-nonyne

-

n-Butyllithium (n-BuLi) in hexanes

-

7-(tetrahydro-2H-pyran-2-yloxy)heptyl bromide (THP-protected 7-bromo-1-heptanol)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A solution of 7-methyl-1-nonyne (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.

-

A solution of 7-(tetrahydro-2H-pyran-2-yloxy)heptyl bromide (1.2 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product, 2-((14-methylhexadec-8-yn-1-yl)oxy)tetrahydro-2H-pyran, is purified by flash column chromatography on silica gel.

-

Quantitative Data:

| Reactant | Molar Eq. | Typical Yield (%) |

| 7-Methyl-1-nonyne | 1.0 | 85-95 |

| n-Butyllithium | 1.1 | - |

| 7-(THP)-7-bromo-1-heptanol | 1.2 | - |

Protocol 2: Partial Hydrogenation of 2-((14-Methylhexadec-8-yn-1-yl)oxy)tetrahydro-2H-pyran

This protocol details the stereoselective reduction of the internal alkyne to a (Z)-alkene.

-

Materials:

-

2-((14-Methylhexadec-8-yn-1-yl)oxy)tetrahydro-2H-pyran

-

Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)

-

Quinoline

-

Hexane

-

Hydrogen gas (H₂)

-

-

Procedure:

-

A solution of 2-((14-methylhexadec-8-yn-1-yl)oxy)tetrahydro-2H-pyran (1.0 eq) in hexane is prepared in a flask equipped with a stir bar.

-

Lindlar's catalyst (0.1 eq by weight) and a small amount of quinoline (as a catalyst poison to prevent over-reduction) are added to the solution.

-

The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

-

The reaction is monitored by TLC or GC until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield 2-(((Z)-14-methylhexadec-8-en-1-yl)oxy)tetrahydro-2H-pyran.

-

Quantitative Data:

| Reactant | Molar Eq. | Typical Yield (%) | Stereoselectivity (Z:E) |

| Alkyne | 1.0 | >95 | >98:2 |

| Lindlar's Catalyst | 0.1 (w/w) | - | - |

Protocol 3: Deprotection and Oxidation to (Z)-14-Methyl-8-hexadecenal

This final two-step, one-pot protocol describes the removal of the THP protecting group followed by oxidation to the target aldehyde.

-

Materials:

-

2-(((Z)-14-Methylhexadec-8-en-1-yl)oxy)tetrahydro-2H-pyran

-

p-Toluenesulfonic acid (p-TsOH)

-

Methanol (MeOH)

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Celite or silica gel

-

Diethyl ether

-

-

Procedure:

-

Deprotection: A solution of 2-(((Z)-14-methylhexadec-8-en-1-yl)oxy)tetrahydro-2H-pyran (1.0 eq) in methanol is treated with a catalytic amount of p-toluenesulfonic acid. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the methanol is removed under reduced pressure.

-

Oxidation: The crude alcohol is dissolved in anhydrous dichloromethane. Pyridinium chlorochromate (1.5 eq) and Celite (or silica gel) are added to the solution.[1][2][3][4][5]

-

The mixture is stirred at room temperature until the alcohol is consumed (monitored by TLC).

-

The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography to yield (Z)-14-methyl-8-hexadecenal.

-

Quantitative Data:

| Reactant | Molar Eq. | Typical Yield (%) (over 2 steps) |

| THP-protected alkene | 1.0 | 75-85 |

| p-TsOH | catalytic | - |

| PCC | 1.5 | - |

Signaling Pathway Analogy: Synthetic Logic

The logic of this multi-step synthesis can be visualized as a directed pathway, where each reaction transforms the substrate, bringing it closer to the final target molecule.

References

- 1. spectrabase.com [spectrabase.com]

- 2. (Z)-14-methylhexadec-8-enal | C17H32O | CID 5364688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. (R)-(-)-(Z)-14-Methyl-8-hexadecen-1-ol | C17H34O | CID 12487634 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for 7-Methyl-1-Nonyne in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 7-methyl-1-nonyne, a terminal alkyne, in click chemistry. The protocols detailed below are generalized for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and serve as a starting point for experimental design. Optimization for specific applications using 7-methyl-1-nonyne is recommended.

Introduction to Click Chemistry Applications

Click chemistry encompasses a class of reactions that are rapid, efficient, and specific, making them ideal for a variety of applications in life sciences and materials science. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne like 7-methyl-1-nonyne.[1][2][3] This bioorthogonal reaction allows for the precise conjugation of molecules in complex biological environments.[4]

Potential applications of 7-methyl-1-nonyne in click chemistry include:

-

Bioconjugation: Labeling of biomolecules such as proteins, nucleic acids, and lipids for imaging, tracking, and quantification.[5]

-

Drug Discovery: Synthesis of novel drug candidates, prodrugs, and targeted drug delivery systems. The triazole linker is a stable and biocompatible moiety.[3][4]

-

Materials Science: Formation of functionalized polymers and surface modification of materials for various applications, including the development of glyco-gold nanoparticles.[6][7][8]

Quantitative Data Summary

The following tables present hypothetical yet realistic quantitative data for click reactions involving a terminal alkyne like 7-methyl-1-nonyne with an azide-modified substrate. These values are intended for illustrative purposes and will vary depending on the specific reactants and reaction conditions.

Table 1: Reaction Conditions and Yields for Bioconjugation

| Parameter | Condition A | Condition B | Condition C |

| Alkyne (7-methyl-1-nonyne) | 1.2 eq | 1.5 eq | 2.0 eq |

| Azide-Substrate | 1.0 eq | 1.0 eq | 1.0 eq |

| CuSO₄ | 0.1 eq | 0.05 eq | 0.1 eq |

| Ligand (THPTA) | 0.5 eq | 0.25 eq | 0.5 eq |

| Reducing Agent (Na-Ascorbate) | 5.0 eq | 2.5 eq | 5.0 eq |

| Solvent | PBS/DMSO (4:1) | Water | t-BuOH/Water (1:1) |

| Temperature | Room Temp | 37°C | Room Temp |

| Reaction Time | 1 h | 2 h | 30 min |

| Product Yield (%) | >95% | >90% | >98% |

Table 2: Kinetic Parameters for a Typical CuAAC Reaction

| Parameter | Value |

| Rate Constant (k) | 10⁴ - 10⁵ M⁻¹s⁻¹ |

| Reaction Order | Second Order |

| Half-life (t₁/₂) | < 1 min (at µM concentrations) |

Experimental Protocols

The following are detailed protocols for performing CuAAC reactions. Note: These are general protocols and may require optimization for 7-methyl-1-nonyne and the specific azide-containing molecule.

Protocol 1: Labeling of an Azide-Modified Protein

This protocol describes the labeling of a protein containing an azide functionality with 7-methyl-1-nonyne.

Materials:

-

Azide-modified protein

-

7-methyl-1-nonyne

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

Procedure:

-

Prepare Stock Solutions:

-

7-methyl-1-nonyne: 10 mM in DMSO.

-

CuSO₄: 100 mM in deionized water.

-

THPTA: 500 mM in deionized water.

-

Sodium Ascorbate: 1 M in deionized water (prepare fresh).

-

-

Prepare Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2 µL of 100 mM CuSO₄ and 2 µL of 500 mM THPTA). Let it stand for 5 minutes at room temperature.

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 µM in PBS.

-

Add the 7-methyl-1-nonyne stock solution to a final concentration of 10-100 µM.

-

Add the catalyst premix to a final copper concentration of 50-200 µM.

-

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. Protect from light if using fluorescently tagged molecules.

-

Purification: Remove excess reagents by methods such as dialysis, size exclusion chromatography, or spin filtration.

Protocol 2: Functionalization of a Small Molecule

This protocol outlines the reaction of an azide-containing small molecule with 7-methyl-1-nonyne.

Materials:

-

Azide-containing small molecule

-

7-methyl-1-nonyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

tert-Butanol

-

Deionized water

Procedure:

-

Dissolve Reactants:

-

In a reaction vial, dissolve the azide-containing small molecule (1 eq) in a 1:1 mixture of tert-butanol and water.

-

Add 7-methyl-1-nonyne (1.1 eq).

-

-

Prepare and Add Catalyst:

-

In a separate tube, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

-

Prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

-

Reaction Execution:

-

Add the sodium ascorbate solution to the reaction mixture.

-

Add the CuSO₄ solution to initiate the reaction.

-

Stir the reaction vigorously at room temperature.

-

-

Monitoring and Workup:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically 1-4 hours), dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography.

Visualizations

Caption: General workflow for a CuAAC reaction.

Caption: Catalytic cycle of a CuAAC reaction.

References

- 1. broadpharm.com [broadpharm.com]

- 2. interchim.fr [interchim.fr]

- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles [beilstein-journals.org]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Application Notes and Protocols for the Use of 7-methyl-1-nonyne in Multicomponent Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-methyl-1-nonyne is a terminal alkyne characterized by a branched, lipophilic nine-carbon chain. This structural feature makes it an intriguing building block in multicomponent reactions (MCRs), particularly in the synthesis of novel molecular entities for drug discovery and development. The incorporation of the 7-methylnonyl group can significantly influence the physicochemical properties of the resulting compounds, such as their lipophilicity, solubility, and membrane permeability, which are critical parameters for pharmacokinetic and pharmacodynamic profiles.[1][2]

This document provides detailed application notes and a protocol for the use of 7-methyl-1-nonyne in a key multicomponent reaction: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are privileged structures in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[5][6]

Physicochemical Properties of 7-methyl-1-nonyne

| Property | Value |

| Molecular Formula | C₁₀H₁₈ |

| Molecular Weight | 138.25 g/mol |

| CAS Number | 71566-65-9 |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 7-methyl-1-nonyne

The CuAAC reaction is a robust and highly efficient method for the synthesis of 1,2,3-triazoles from a terminal alkyne and an azide.[3] This three-component reaction, involving the alkyne, an azide, and a copper(I) catalyst (often generated in situ from a copper(II) salt and a reducing agent), proceeds with high atom economy and typically affords the 1,4-disubstituted triazole as the sole regioisomer.

The lipophilic nature of 7-methyl-1-nonyne may necessitate the use of co-solvents to ensure the solubility of all reaction components. The resulting triazole products, bearing a long, branched alkyl chain, are expected to exhibit increased lipophilicity, which can be advantageous for targeting biological membranes or hydrophobic pockets of proteins.[1][7]

Hypothetical Quantitative Data for CuAAC of 7-methyl-1-nonyne

The following table presents hypothetical, yet realistic, quantitative data for the CuAAC reaction of 7-methyl-1-nonyne with various azides, based on typical yields and reaction times observed for similar terminal alkynes.

| Entry | Azide | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Azide | THF/H₂O (1:1) | 25 | 12 | 92 |

| 2 | Phenyl Azide | t-BuOH/H₂O (1:1) | 40 | 8 | 88 |

| 3 | 1-Azido-4-nitrobenzene | Dioxane/H₂O (2:1) | 50 | 6 | 85 |

| 4 | (S)-2-Azido-3-methylbutanoic acid | DMF/H₂O (3:1) | 25 | 18 | 78 |

Experimental Protocol: Synthesis of 1-Benzyl-4-(7-methylnon-1-yl)-1H-1,2,3-triazole

This protocol describes a general procedure for the copper(I)-catalyzed cycloaddition of 7-methyl-1-nonyne and benzyl azide.

Materials:

-

7-methyl-1-nonyne

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tetrahydrofuran (THF)

-

Deionized water

-

Saturated aqueous solution of ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 50 mL round-bottom flask, add 7-methyl-1-nonyne (1.0 mmol, 1.0 eq.), benzyl azide (1.0 mmol, 1.0 eq.), and a 1:1 mixture of THF and water (20 mL).

-

Stir the mixture at room temperature until all components are dissolved.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in water (1 mL).

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in water (1 mL).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-4-(7-methylnon-1-yl)-1H-1,2,3-triazole.

Visualizations

Caption: Workflow for the CuAAC synthesis of a 1,2,3-triazole from 7-methyl-1-nonyne.

Caption: Structure-activity relationship of 7-methyl-1-nonyne derived triazoles.

Biological Significance and Drug Development Potential

The 1,2,3-triazole core is a well-established pharmacophore in medicinal chemistry.[5] Its stability to metabolic degradation and its ability to engage in hydrogen bonding and dipole-dipole interactions make it an attractive scaffold for the design of enzyme inhibitors and receptor ligands.[5]

The introduction of the lipophilic 7-methylnonyl group from 7-methyl-1-nonyne is a strategic modification that can enhance the drug-like properties of the resulting triazole derivatives.[1] Increased lipophilicity can improve a compound's ability to cross cell membranes and access intracellular targets.[2] Furthermore, the branched nature of the alkyl chain may provide a degree of conformational constraint, which can be beneficial for binding to specific protein targets.[8]

Triazoles derived from long-chain alkynes have been investigated for a variety of therapeutic applications. The lipophilic tail can anchor the molecule within a lipid bilayer or a hydrophobic binding pocket of a target protein. This can lead to increased potency and duration of action. The modular nature of the CuAAC reaction allows for the facile synthesis of libraries of these lipophilic triazoles by varying the azide component, enabling rapid exploration of structure-activity relationships (SAR) in drug discovery programs.[6][7]

References

- 1. mdpi.com [mdpi.com]

- 2. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quick and highly efficient copper-catalyzed cycloaddition of organic azides with terminal alkynes [ouci.dntb.gov.ua]

- 4. m.youtube.com [m.youtube.com]

- 5. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]

- 6. Structural modification strategies of triazoles in anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]